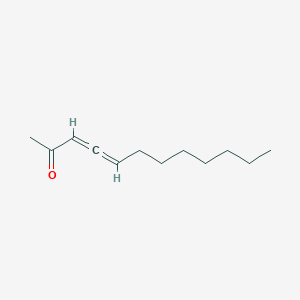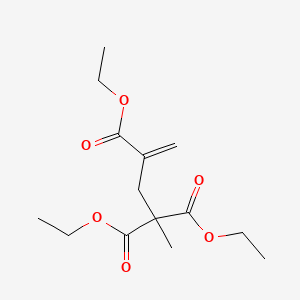
Triethyl pent-4-ene-2,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl pent-4-ene-2,2,4-tricarboxylate is an organic compound with the molecular formula C14H22O6 It is characterized by the presence of three ester groups and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl pent-4-ene-2,2,4-tricarboxylate typically involves the reaction of diethyl methylmalonate with ethyl chloroacetate in the presence of a strong base such as sodium hydride (NaH). The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction mixture is cooled to -10°C and then gradually warmed to room temperature, followed by purification using silica column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl pent-4-ene-2,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethyl pent-4-ene-2,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Triethyl pent-4-ene-2,2,4-tricarboxylate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the ester groups act as electrophilic centers, attracting nucleophiles to form new bonds. The double bond can participate in addition reactions, where reagents add across the double bond to form new products.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl pent-4-ene-1,2,2-tricarboxylate: Similar structure but different positioning of ester groups.
Tetraethyl hepta-1,6-diene-2,4,4,6-tetracarboxylate: Contains additional ester groups and double bonds.
Propiedades
Número CAS |
169809-61-4 |
|---|---|
Fórmula molecular |
C14H22O6 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
triethyl 1-methylbut-3-ene-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H22O6/c1-6-18-11(15)10(4)9-14(5,12(16)19-7-2)13(17)20-8-3/h4,6-9H2,1-3,5H3 |
Clave InChI |
UTLKVCIOARHVOM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)CC(C)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
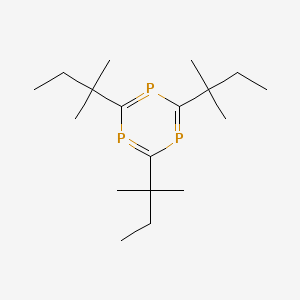

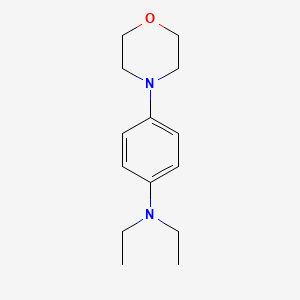
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
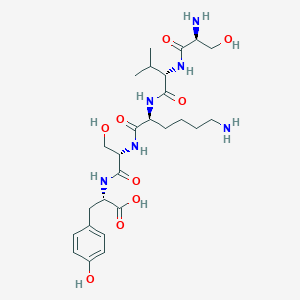
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)
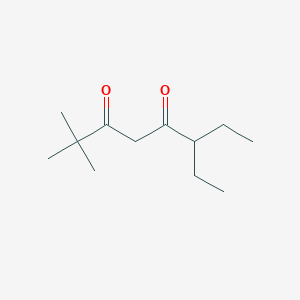
![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14259662.png)
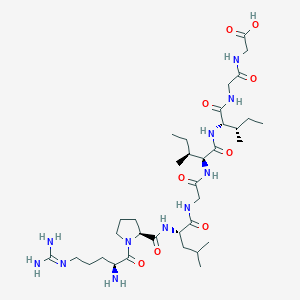

![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
